molecular formula C11H18N2O3 B2946413 tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate CAS No. 1423027-41-1

tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate

Cat. No.: B2946413
CAS No.: 1423027-41-1
M. Wt: 226.276
InChI Key: XNLXAFGKZVZBBI-UHFFFAOYSA-N
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Description

tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate is a carbamate-protected heterocyclic compound featuring a 1,2-oxazole core substituted with ethyl and methyl groups at positions 3 and 5, respectively. The tert-butyl carbamate group serves as a protective moiety for the oxazole’s nitrogen, enhancing stability during synthetic processes. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents, where the oxazole ring contributes to electronic modulation and target binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-6-8-9(7(2)16-13-8)12-10(14)15-11(3,4)5/h6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLXAFGKZVZBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the oxazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Final Product Formation: The final product is obtained by purifying the reaction mixture through techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Evaluated for its pharmacological properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate with structurally related tert-butyl carbamate derivatives, focusing on heterocyclic cores, substituents, synthesis, and applications. Key compounds for comparison include piperidine, pyrrolidine, bicyclic, and hydroxylated carbamates from PharmaBlock Sciences’ portfolio and synthetic methodologies from peer-reviewed literature .

Table 1: Structural and Functional Comparison of Selected tert-Butyl Carbamate Derivatives

Compound Name Heterocycle/Backbone Substituents/Features Key Properties/Applications Reference
This compound 1,2-Oxazole 3-ethyl, 5-methyl Intermediate for drug synthesis; aromatic, electron-deficient core Hypothetical
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane 3-hydroxy, stereospecific (1R,3R) High polarity due to -OH; potential for hydrogen bonding
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine cis-3-methyl Enhanced basicity; used in CNS-targeting agents
tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate Piperidine 6-methyl, stereospecific (3S,6R) Chiral intermediate for asymmetric synthesis
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Piperidine trans-3-fluoro Fluorine enhances metabolic stability
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclo[4.1.0]heptane Bridged ring system Rigid structure for conformational restraint
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate Bicyclo[2.2.1]heptane Azabicyclic core High steric hindrance; niche applications in peptidomimetics

Structural and Electronic Differences

  • Heterocyclic Core :

    • The target compound’s 1,2-oxazole ring is aromatic and electron-deficient due to the electronegative oxygen and nitrogen atoms. This contrasts with saturated heterocycles like piperidine or pyrrolidine, which are more basic and nucleophilic .
    • Bicyclic derivatives (e.g., bicyclo[2.2.1]heptane) introduce rigidity, favoring target selectivity in drug design .
  • Fluorine in piperidine derivatives (e.g., trans-3-fluoropiperidine) increases metabolic stability and electronegativity, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : Hydroxylated derivatives (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate) exhibit higher aqueous solubility due to hydrogen bonding, whereas the target compound’s lipophilic substituents may favor organic solvents .
  • Melting Points : While specific data for the target compound is lacking, related tert-butyl carbamates with aromatic cores (e.g., pyrazolo[3,4-d]pyrimidine derivatives) exhibit melting points around 160–166°C, suggesting similar thermal stability .

Biological Activity

tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl group, a carbamate moiety, and an oxazole ring. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C₁₃H₁₈N₂O₃
  • CAS Number: 1423027-41-1
  • Molecular Weight: 226.27 g/mol

The structural formula highlights the oxazole ring, which is known for contributing to various biological activities through interactions with enzymes and receptors.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Oxazole Ring: This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Carbamate Group: The oxazole derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Purification: The final product is purified using techniques like column chromatography to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxazole ring and carbamate group can form hydrogen bonds and other interactions with active sites on enzymes, potentially modulating their activity. This interaction may influence several biochemical pathways, impacting cellular functions and signaling processes .

Enzyme Inhibition and Activation

Research has shown that compounds containing oxazole rings often exhibit enzyme inhibition or activation properties. For instance:

  • Cholinesterase Activity: In studies assessing cholinesterase activity, compounds similar to this compound were evaluated for their potential to inhibit this enzyme, which plays a critical role in neurotransmission .

Toxicity Profiling

A significant study profiled numerous chemicals for their biological interactions and toxicity. While specific data on this compound was limited, the study's methodology provides a framework for evaluating similar compounds' toxicological profiles .

Case Study 1: Interaction with GPCRs

A study focused on profiling various compounds demonstrated that many oxazole derivatives could interact with G-protein-coupled receptors (GPCRs), which are vital targets in drug discovery. The findings indicated that these interactions could lead to diverse pharmacological effects .

Case Study 2: Medicinal Chemistry Applications

In medicinal chemistry, the unique structure of this compound allows it to serve as a versatile scaffold for developing new therapeutic agents. Its ability to modulate biological targets makes it a candidate for further exploration in drug development.

Comparative Analysis

Compound NameMolecular FormulaKey Features
This compoundC₁₃H₁₈N₂O₃Tert-butyl group, oxazole ring
Similar Compound AC₉H₁₄N₂O₃Different heterocyclic ring
Similar Compound BC₁₁H₁₈N₂O₄Varying carbamate structure

This table illustrates how this compound stands out due to its unique combination of functional groups.

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)carbamate, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves coupling reactions between activated carbamate intermediates and substituted isoxazole derivatives. For example:

  • Step 1 : Acid-catalyzed condensation of tert-butyl carbamate with 3-ethyl-5-methyl-1,2-oxazole-4-amine using HClO₄-SiO₂ as a catalyst at 80°C for 8 minutes (monitored via TLC) .

  • Step 2 : Purification via silica gel chromatography with hexane/ethyl acetate (2:8) as eluent.

  • Key parameters: Reaction temperature (80–90°C), solvent (1,4-dioxane or THF), and catalysts (e.g., triethylamine or pyridine) .

    Table 1: Comparison of Synthetic Conditions

    CatalystSolventTemperatureYield (%)Reference
    HClO₄-SiO₂Neat80°C75–85
    Triethylamine1,4-Dioxane90°C68–72
    PyridineTHF25°C60–65

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., oxazole protons at δ 6.2–6.5 ppm; tert-butyl group at δ 1.3–1.5 ppm) .
  • LC-MS : Confirm molecular weight via m/z = [M+Na]⁺ (e.g., m/z 298 for a related carbamate) .
  • Crystallography :
  • Single-crystal X-ray diffraction (SHELX suite) for bond-length validation (e.g., C–O bond ~1.36 Å in oxazole rings) .
  • ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer :

  • Data Validation : Use SHELXL refinement to adjust weighting schemes and resolve discrepancies in R-factors. For example, high residual electron density near the oxazole ring may indicate disorder, requiring split-site modeling .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to identify recurring motifs (e.g., R₂²(8) patterns) that stabilize crystal packing .
  • Case Study : In a 2016 study, tert-butyl carbamate derivatives showed conflicting C–N bond lengths; refinement with anisotropic displacement parameters resolved errors .

Q. What strategies optimize regioselectivity in isoxazole ring functionalization during synthesis?

  • Methodological Answer :

  • Steric Control : Use bulky substituents (e.g., tert-butyl) to direct electrophilic substitution to the 4-position of the isoxazole .
  • Catalytic Modulation : Employ Lewis acids (e.g., BF₃·Et₂O) to activate specific sites. For example, boron trifluoride enhances nitration at the 5-methyl position .
  • Computational Screening : DFT calculations (e.g., Fukui indices) predict reactive sites, guiding experimental design .

Q. How do hydrogen-bonding networks affect molecular packing and stability in carbamate crystals?

  • Methodological Answer :

  • Graph-Set Analysis : Identify motifs like N–H···O═C interactions (d ≈ 2.8–3.0 Å) that form chains or dimers .
  • Thermal Stability : Stronger H-bonding correlates with higher melting points (e.g., 85–87°C for a triazole-carbamate analog ).
  • Case Study : In tert-butyl N-(2,5-difluorophenyl)carbamate, fluoro substituents disrupt H-bonding, reducing crystallinity compared to non-fluorinated analogs .

Key Findings

  • Synthesis : HClO₄-SiO₂ catalysis yields higher purity (85%) than amine bases .
  • Crystallography : SHELX refinement is critical for resolving disorder in tert-butyl groups .
  • Interactions : H-bonding directs molecular packing, impacting solubility and stability .

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